![molecular formula C19H18N4O2 B5669138 N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide](/img/structure/B5669138.png)
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide involves multi-step chemical reactions. For example, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which share a similar pyrazole carboxamide structure, was achieved by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines. These phenylhydroxyamines were prepared by reducing substituted nitrobenzene compounds, showcasing a method that might be relevant to the synthesis of the compound (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic methods, including IR, 1H NMR, and HRMS. These techniques provide detailed insights into the molecular geometry, functional groups, and bonding patterns, which are crucial for understanding the chemical behavior and properties of the compound under study.
Chemical Reactions and Properties
Compounds with a similar pyrazole carboxamide moiety have been explored for their insecticidal and fungicidal activities. The chemical reactivity and interactions of these compounds, such as their ability to undergo certain reactions or bind to specific receptors, play a significant role in their biological activities and potential applications (Zhu et al., 2014).
properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(17-10-16(22-23-17)15-6-3-4-8-20-15)21-11-13-9-14-5-1-2-7-18(14)25-12-13/h1-8,10,13H,9,11-12H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMOLSVTDNYYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CNC(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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